

# Spectroscopic Analysis of 2-Ethyl-2-hexenal: A Technical Guide

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## Compound of Interest

Compound Name: **2-Ethyl-2-hexenal**

Cat. No.: **B1232207**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Ethyl-2-hexenal** (CAS No. 645-62-5), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

## Data Presentation

The spectroscopic data for **2-Ethyl-2-hexenal** is summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

- Solvent: Chloroform-d (CDCl<sub>3</sub>)
- Frequency: 90 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.38	Singlet	1H	Aldehyde proton (-CHO)
6.35	Triplet	1H	Vinylic proton (=CH-)
2.30	Quartet	2H	Methylene protons adjacent to the double bond (-CH <sub>2</sub> -CH=)
2.15	Quintet	2H	Methylene protons (-CH <sub>2</sub> -CH <sub>2</sub> -CH=)
1.05	Triplet	3H	Methyl protons of the ethyl group (-CH <sub>2</sub> -CH <sub>3</sub> )
0.95	Triplet	3H	Methyl protons of the hexenal chain (-CH <sub>2</sub> -CH <sub>3</sub> )

**<sup>13</sup>C NMR (Carbon-13 NMR) Data**

- Solvent: Chloroform-d (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
195.2	C=O	Aldehyde carbonyl carbon
154.9	C	Quaternary vinylic carbon
149.8	CH	Tertiary vinylic carbon
25.4	CH <sub>2</sub>	Methylene carbon in the hexenal chain
22.8	CH <sub>2</sub>	Methylene carbon of the ethyl group
21.7	CH <sub>2</sub>	Methylene carbon in the hexenal chain
13.9	CH <sub>3</sub>	Methyl carbon of the hexenal chain
12.4	CH <sub>3</sub>	Methyl carbon of the ethyl group

## Infrared (IR) Spectroscopy

- Sample Phase: Liquid Film (Neat)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
2870	Medium	C-H stretch (alkane)
2720	Weak	C-H stretch (aldehyde)
1685	Strong	C=O stretch (conjugated aldehyde)
1640	Medium	C=C stretch (alkene)
1460	Medium	C-H bend (alkane)

## Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI)
- Source Temperature: 230 °C
- Sample Temperature: 150 °C

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
126	45	[M] <sup>+</sup> (Molecular Ion)
97	100	[M - CHO] <sup>+</sup>
81	60	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
69	55	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
55	85	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	95	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
29	90	[CHO] <sup>+</sup> or [C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: A small amount of liquid **2-Ethyl-2-hexenal** (approximately 10-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a clean, dry 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl<sub>3</sub>. The magnetic field is shimmed to achieve optimal homogeneity.

- Data Acquisition: For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.
- Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: A single drop of neat **2-Ethyl-2-hexenal** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.
- Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental absorptions.
- Sample Spectrum: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer. The infrared spectrum is then recorded.
- Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

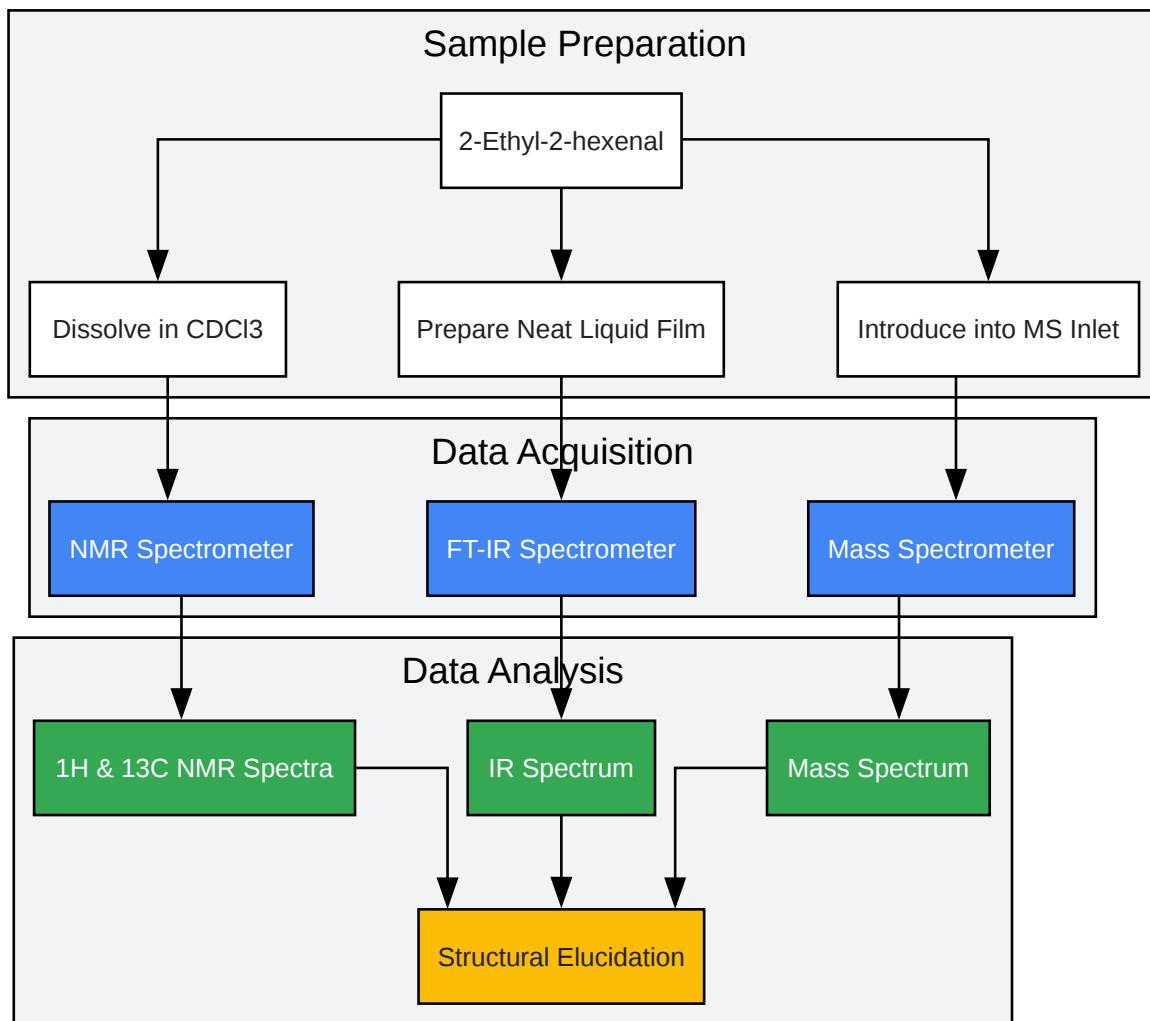
## Mass Spectrometry (MS)

- Sample Introduction: A small amount of **2-Ethyl-2-hexenal** is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct injection.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Ethyl-2-hexenal**.



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